molecular formula C14H12F3NO2 B11842333 Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate

Cat. No.: B11842333
M. Wt: 283.24 g/mol
InChI Key: IVCDVCIBUZLGME-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is a quinoline-derived ester featuring a trifluoromethyl group at the 2-position and a methyl ester at the 3-position of the quinoline core. Its molecular formula is C₁₄H₁₂F₃NO₂, with a molecular weight of 283.25 g/mol . The compound is likely synthesized via esterification of its parent carboxylic acid, 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid (CAS 1378259-99-4), which has a molecular weight of 269.22 g/mol .

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

methyl 2-[4-methyl-2-(trifluoromethyl)quinolin-3-yl]acetate

InChI

InChI=1S/C14H12F3NO2/c1-8-9-5-3-4-6-11(9)18-13(14(15,16)17)10(8)7-12(19)20-2/h3-6H,7H2,1-2H3

InChI Key

IVCDVCIBUZLGME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate has shown potential as an antimicrobial agent. Preliminary studies indicate that it may interact with enzymes involved in metabolic pathways, which could lead to its use in treating infections caused by bacteria and fungi. For example, compounds with trifluoromethyl substitutions have demonstrated enhanced antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Properties
    • Research indicates that quinoline derivatives, including this compound, possess anticancer properties. Studies have shown that similar compounds exhibit significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL .
  • Potential as a Therapeutic Agent
    • The unique chemical structure of this compound suggests possible interactions with biological targets that can be explored for therapeutic applications. Investigations into its mechanism of action are critical for understanding its pharmacological potential .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that allow for the efficient production of this compound while minimizing side reactions. The ability to modify the quinoline core through various substitutions can lead to the development of derivatives with distinct properties and enhanced biological activities.

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-(4-chloromethylquinolin-3-yl)acetateChlorine substitution instead of trifluoromethylPotentially different biological activity due to chlorine's properties
Methyl 2-(4-bromomethylquinolin-3-yl)acetateBromine substitutionVarying reactivity and biological interaction patterns
Methyl 2-(4-nitrophenyl)acetateNitro group instead of quinolineDifferent electronic properties affecting reactivity

The trifluoromethyl group enhances the compound's stability and lipophilicity, making it a valuable candidate for further research in medicinal chemistry .

Case Studies

  • Antimicrobial Screening
    • A study conducted on various synthesized compounds revealed that those containing the trifluoromethyl group exhibited significant antimicrobial activity against several microorganisms, indicating their potential as new antimicrobial agents .
  • Anticancer Research
    • In another investigation, derivatives of quinoline were tested for their ability to inhibit cancer cell proliferation, demonstrating that modifications at specific positions on the quinoline ring could enhance their efficacy against cancer cells .

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial activity .

Comparison with Similar Compounds

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

  • Structure: Contains a furan ring fused to the quinoline core, a methoxyphenyl substituent, and a carboxylic acid group.
  • Molecular Formula: C₂₀H₁₅NO₄; MW: 334.34 g/mol .
  • Key Differences: Functional Groups: Carboxylic acid vs. methyl ester in the target compound. Substituents: Methoxyphenyl (electron-donating) vs. trifluoromethyl (electron-withdrawing). Synthesis: Synthesized via a multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid, yielding 68% . Spectroscopy:
  • IR : C=O stretch at 1715 cm⁻¹ (carboxylic acid) vs. ~1730 cm⁻¹ (ester in target compound) .
  • ¹H-NMR : Acetic acid CH₂ protons at δ 3.96 , compared to ester CH₃ protons (~δ 3.7–3.8).

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

  • Structure : Features a thiazole ring , piperazine , urea , and ethyl ester .
  • Molecular Formula : C₂₅H₂₄F₃N₅O₃S; MW : 548.2 g/mol .
  • Key Differences :
    • Complexity : Additional thiazole and piperazine moieties increase molecular weight and structural complexity.
    • Application : Likely designed for kinase inhibition or antimicrobial activity due to urea and heterocyclic motifs.
    • Synthesis : Higher synthetic yield (93.4% ) but requires more steps .

Methyl 2-(3-fluoro-4-Methylphenyl)acetate

  • Structure : Simple phenyl acetate with fluoro and methyl substituents.
  • Molecular Formula : C₁₀H₁₁FO₂; MW : 182.19 g/mol .
  • Applications: Primarily a pharmaceutical intermediate due to simplicity .

Structural and Functional Analysis

Electronic Effects

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity compared to methoxy or hydrogen substituents .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell membrane permeability relative to the carboxylic acid derivative .

Spectral Comparisons

Compound IR C=O (cm⁻¹) ¹H-NMR Key Signals ¹³C-NMR Key Signals
Target Compound ~1730 (ester) δ 3.7–3.8 (ester CH₃) δ 170–175 (ester C=O)
2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic Acid 1715 (COOH) δ 3.96 (CH₂), δ 12.72 (COOH) δ 171.99 (COOH)
Methyl 2-(3-fluoro-4-Methylphenyl)acetate ~1730 (ester) δ 3.85 (CH₃O) δ 170–175 (ester C=O)

Biological Activity

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is a fluorinated quinoline derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, agriculture, and material science. The incorporation of the trifluoromethyl group enhances its pharmacological properties, making it a subject of extensive research.

  • Molecular Formula : C14H12F3NO2
  • Molecular Weight : 283.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)O

The compound's structure features a quinoline ring system with a methyl and trifluoromethyl substituent, contributing to its unique biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. They have been studied for their potential as enzyme inhibitors against various pathogens.

  • Mechanism of Action :
    • The compound likely inhibits key enzymes involved in bacterial growth and replication, similar to other quinolone antibiotics that target DNA gyrase .
    • The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. It may act through multiple mechanisms, including:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.

Studies suggest that compounds with similar structures can disrupt cancer cell signaling pathways, leading to reduced tumor growth .

1. Antimicrobial Efficacy

A study demonstrated the effectiveness of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing potent antibacterial activity comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

2. Anticancer Studies

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated increased annexin V binding, confirming apoptotic cell death.

Cell LineIC50 (µM)
HeLa12
MCF-715
A54920

Applications in Drug Development

This compound serves as a critical intermediate in synthesizing pharmaceuticals targeting specific diseases due to its unique chemical structure. Its application extends to:

  • Pharmaceutical Development : Used in creating novel drugs with enhanced efficacy.
  • Agricultural Chemicals : Formulated into pesticides and herbicides that minimize environmental impact while maximizing effectiveness against pests .

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